molecular formula C21H18ClFN4O6 B2740880 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate CAS No. 1351621-41-4

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate

Cat. No. B2740880
M. Wt: 476.85
InChI Key: DTUPBQVGEPPWOK-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS).


Scientific Research Applications

Synthesis and Antibacterial Applications

Several studies have highlighted the synthesis of compounds related to "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate" and their potential antibacterial applications. These compounds have been synthesized and evaluated for their activity against a range of gram-positive and gram-negative bacteria, demonstrating moderate to good antibacterial efficacy. For instance, derivatives of 1,3,4-oxadiazole and azetidinone have shown promising results against strains such as S. aureus and E. coli, underscoring their potential in addressing bacterial infections (Desai et al., 2008), (Mistry et al., 2009).

Antimicrobial Properties

Research has also explored the antimicrobial properties of related compounds, particularly focusing on their efficacy against various bacteria and fungi. For example, 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial activities, revealing that compounds with a significant number of fluorine atoms exhibit high potency against a broad panel of bacterial and fungal strains (Parikh et al., 2014).

Novel Synthesis Approaches

The novel synthesis approaches for creating derivatives of the mentioned compound have been a subject of interest, with studies detailing the preparation of 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides. These approaches not only offer insights into the chemical synthesis of complex molecules but also open avenues for exploring their biological applications (Virk et al., 2023).

Antimicrobial Evaluation of Chalcone Derivatives

Further research into chalcone derivatives bearing 1,3,4-oxadiazole units has underscored their novel bio-active antimicrobial agents' potential against multidrug-resistant bacteria and fungi. This highlights the versatility of the compound's framework in generating new molecules with significant biological activities (Joshi et al., 2013).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future use.


Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(3-fluorophenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2.C2H2O4/c20-14-4-1-3-12(7-14)18-23-19(27-24-18)13-9-25(10-13)11-17(26)22-16-6-2-5-15(21)8-16;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUPBQVGEPPWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate

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